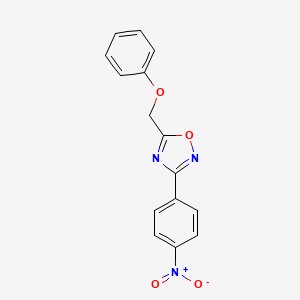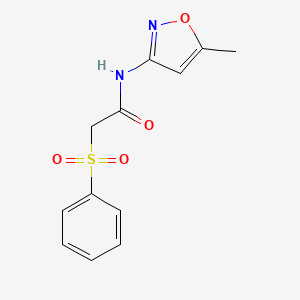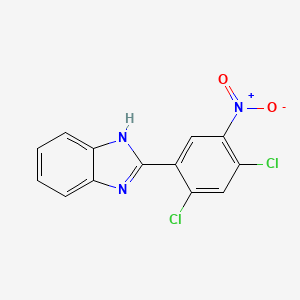
phenyl 2-naphthylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-naphthylcarbamate, also known as Fenchlorphos, is a synthetic chemical compound that belongs to the class of carbamates. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
Phenyl 2-naphthylcarbamate acts as an irreversible inhibitor of acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and can lead to paralysis and death. The mechanism of action of phenyl 2-naphthylcarbamate is similar to that of other carbamates, such as organophosphates, but it is less toxic and more stable.
Biochemical and physiological effects:
Phenyl 2-naphthylcarbamate has been shown to have a wide range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, disruption of neurotransmitter release, and alteration of ion channel function. It can also affect the function of other enzymes and receptors in the nervous system, leading to a variety of physiological effects such as muscle weakness, respiratory distress, and convulsions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 2-naphthylcarbamate has several advantages for lab experiments, including its stability, low toxicity, and ability to inhibit acetylcholinesterase activity irreversibly. However, it also has some limitations, such as its relatively low potency compared to other carbamates and its limited solubility in aqueous solutions. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.
Direcciones Futuras
There are several future directions for research on phenyl 2-naphthylcarbamate, including the development of new methods for detecting and quantifying acetylcholinesterase activity, the identification of new targets for carbamate-based drugs, and the investigation of the effects of carbamates on non-neuronal systems. There is also a need for further studies on the safety and toxicity of phenyl 2-naphthylcarbamate and other carbamates, as well as their potential use in clinical applications.
Conclusion:
Phenyl 2-naphthylcarbamate is a synthetic chemical compound that has been widely used in scientific research applications due to its unique properties and mechanism of action. It is a valuable tool for studying the nervous system and developing new drugs that can target acetylcholinesterase. While it has some limitations, its advantages make it a valuable addition to the toolkit of researchers in the field of neuroscience.
Métodos De Síntesis
Phenyl 2-naphthylcarbamate can be synthesized by reacting phenyl isocyanate with 2-naphthol in the presence of a suitable solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
Phenyl 2-naphthylcarbamate is widely used in scientific research applications due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It is used as a model compound to study the mechanism of action of carbamates and to develop new drugs that can target acetylcholinesterase. It is also used to investigate the effects of carbamates on the nervous system and to develop new methods for detecting and quantifying acetylcholinesterase activity.
Propiedades
IUPAC Name |
phenyl N-naphthalen-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-17(20-16-8-2-1-3-9-16)18-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQVIXTCYXVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-naphthalen-2-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)


![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)


![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)